molecular formula C10H13IN2 B7975305 N-Cyclopentyl-5-iodopyridin-2-amine

N-Cyclopentyl-5-iodopyridin-2-amine

Cat. No.: B7975305
M. Wt: 288.13 g/mol
InChI Key: YLRAECCUQUCBKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopentyl-5-iodopyridin-2-amine is an organic compound with the molecular formula C10H13IN2. It is a derivative of pyridine, featuring an iodine atom at the 5-position and a cyclopentyl group attached to the nitrogen atom at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-5-iodopyridin-2-amine typically involves the iodination of a pyridine derivative followed by the introduction of the cyclopentyl group. One common method is the iodination of 2-aminopyridine using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The resulting 5-iodo-2-aminopyridine is then reacted with cyclopentyl bromide in the presence of a base, such as potassium carbonate, to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent quality control measures, are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-5-iodopyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-Cyclopentyl-5-azidopyridin-2-amine, while Suzuki-Miyaura coupling with phenylboronic acid would produce N-Cyclopentyl-5-phenylpyridin-2-amine .

Scientific Research Applications

N-Cyclopentyl-5-iodopyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclopentyl-5-iodopyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopentyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity .

Properties

IUPAC Name

N-cyclopentyl-5-iodopyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2/c11-8-5-6-10(12-7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRAECCUQUCBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.